1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a piperidine ring and an ethylbenzenesulfonyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions
Synthesis of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Addition of Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced via sulfonylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: It has shown promise in preclinical studies as an anti-cancer agent, with the ability to inhibit tumor growth in various cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects.
Comparison with Similar Compounds
1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An anti-malarial drug with a similar quinoline core but different substituents.
Camptothecin: An anti-cancer agent with a quinoline-based structure that inhibits topoisomerase I.
Quinine: A naturally occurring alkaloid used to treat malaria, featuring a quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-2-16-7-9-18(10-8-16)30(28,29)21-15-25-20-6-4-3-5-19(20)22(21)26-13-11-17(12-14-26)23(24)27/h3-10,15,17H,2,11-14H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFGPTWYNLVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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